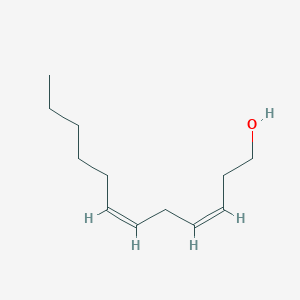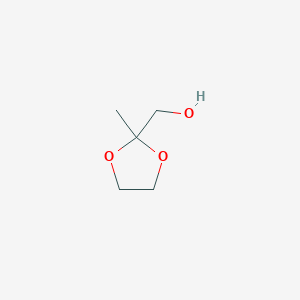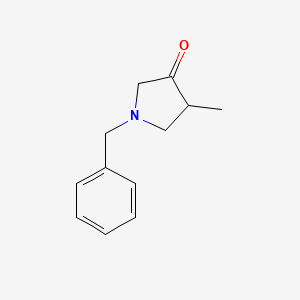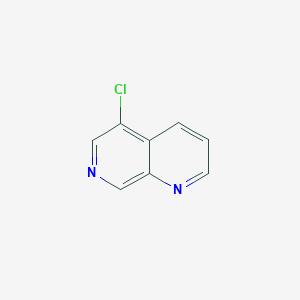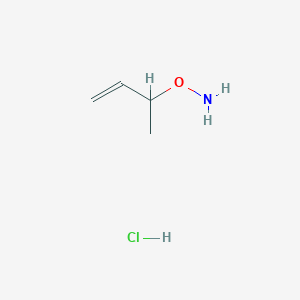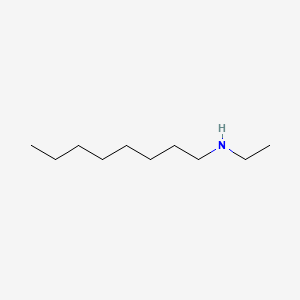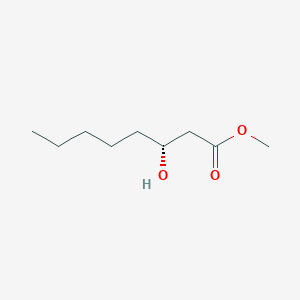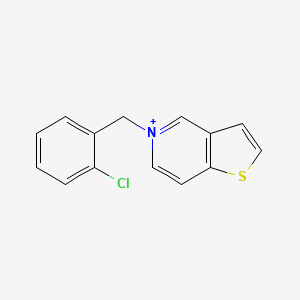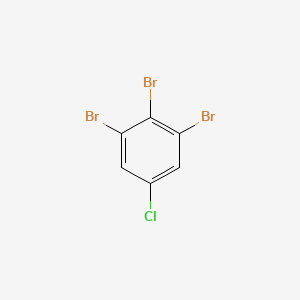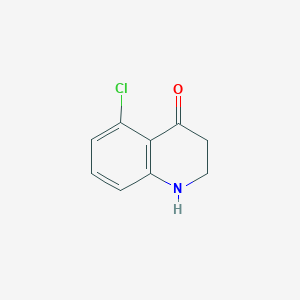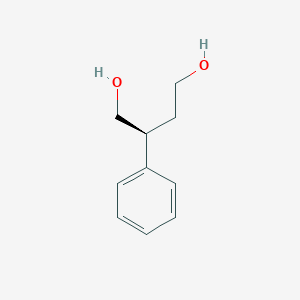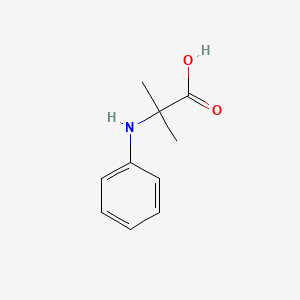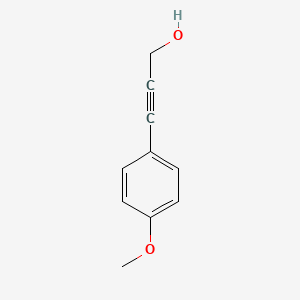
3-(4-甲氧基苯基)丙-2-炔-1-醇
概述
描述
3-(4-Methoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propynyl alcohol group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
科学研究应用
3-(4-Methoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It’s suggested that the compound may influence the production of certain molecules like NO and H2O2 , but the exact pathways and their downstream effects need to be further investigated.
Result of Action
Some studies suggest that the compound may influence the production of certain molecules like NO and H2O2 , but more research is needed to fully understand the molecular and cellular effects of this compound’s action.
生化分析
Biochemical Properties
3-(4-Methoxyphenyl)prop-2-yn-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .
Cellular Effects
The effects of 3-(4-Methoxyphenyl)prop-2-yn-1-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes and alter metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-(4-Methoxyphenyl)prop-2-yn-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, thereby influencing cellular functions and processes. The binding interactions with enzymes and proteins are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)prop-2-yn-1-ol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)prop-2-yn-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(4-Methoxyphenyl)prop-2-yn-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and cellular processes .
Transport and Distribution
The transport and distribution of 3-(4-Methoxyphenyl)prop-2-yn-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)prop-2-yn-1-ol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, which produces propargyl alcohol. This intermediate can then be further reacted with 4-methoxyphenyl derivatives to yield the desired compound .
Another method involves the use of palladium-catalyzed coupling reactions. For instance, 4-iodoanisole can be reacted with propargyl alcohol in the presence of palladium chloride and copper iodide catalysts in a solvent such as dimethylformamide (DMF) to produce 3-(4-Methoxyphenyl)prop-2-yn-1-ol .
Industrial Production Methods
Industrial production of 3-(4-Methoxyphenyl)prop-2-yn-1-ol typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography .
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-(4-Methoxyphenyl)propiolaldehyde using oxoammonium salts.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxoammonium salts in dichloromethane (DCM) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts can reduce the alkyne group.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)propiolaldehyde.
Reduction: 3-(4-Methoxyphenyl)prop-2-en-1-ol or 3-(4-Methoxyphenyl)prop-2-yn-1-ol, depending on the extent of reduction.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-propyn-1-ol: A closely related compound with similar structural features.
3-(p-tolyl)prop-2-yn-1-ol: Another similar compound with a tolyl group instead of a methoxyphenyl group.
Uniqueness
3-(4-Methoxyphenyl)prop-2-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research applications .
属性
IUPAC Name |
3-(4-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLWESCFPXNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475628 | |
| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37614-59-8 | |
| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
